Etamivan

Respiratory stimulant Safety margin Preclinical toxicology

Etamivan is a centrally acting respiratory analeptic, strictly supplied as an analytical reference standard for validated forensic and pharmacological research. Its direct medullary mechanism and exceptionally narrow therapeutic index—substantially smaller than doxapram—render it the obligatory comparator for respiratory stimulant safety profiling. Oral bioavailability further enables chronic dosing paradigms impossible with intravenous-only agents. All procurement is restricted to qualified laboratories; compound-specific dose-response validation and convulsant liability assessment protocols require this exact reference standard.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 304-84-7
Cat. No. B1671384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamivan
CAS304-84-7
SynonymsAnalepticon, Etamivan, Ethamivan;  NSC 406087;  NSC-406087;  NSC406087, Vandid
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=C(C=C1)O)OC
InChIInChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3/h6-8,14H,4-5H2,1-3H3
InChIKeyBQJODPIMMWWMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>33.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etamivan (CAS 304-84-7) for Research Procurement: Compound Overview and Regulatory Status


Etamivan (INN; also ethamivan, USAN) is a centrally acting respiratory stimulant (analeptic) structurally and pharmacologically related to nikethamide, belonging to the methoxyphenol class of organic compounds [1]. It was formerly marketed under trade names including Analepticon, Emivan, and Vandid [2]. The compound directly stimulates the medullary respiratory center, preferentially increasing breathing depth rather than frequency . Its primary historical clinical applications included barbiturate overdose reversal and ventilatory support in chronic obstructive pulmonary disease (COPD) [3]. Notably, Etamivan has been largely discontinued from clinical use in the United States and is currently classified as an Approved, Withdrawn agent [2][4]; contemporary procurement is therefore limited to analytical reference standards and specialized pharmacological research applications [5].

Etamivan (CAS 304-84-7) Procurement Guidance: Why Generic In-Class Substitution Is Not Scientifically Valid


Within the R07AB respiratory stimulant class, compounds exhibit fundamentally distinct efficacy-safety profiles that preclude any assumption of interchangeability. Etamivan, a centrally acting analeptic, operates through a mechanism distinct from peripheral chemoreceptor agents such as doxapram or almitrine, and its dose-response relationship diverges significantly from structural analogs like nikethamide and prethcamide [1]. Most critically, Etamivan possesses an exceptionally narrow therapeutic index, with the margin between its respiratory stimulant dose and convulsant dose quantified as notably smaller than that of doxapram hydrochloride in multiple preclinical models [2]. The compound's oral bioavailability further differentiates it from intravenous-only agents such as doxapram, enabling distinct experimental paradigms . Consequently, experimental protocols and historical datasets are compound-specific; substituting Etamivan with another class member—even one bearing structural similarity—invalidates dose-response interpretations and introduces unquantified variability in safety margin assessments. The quantitative evidence below substantiates these non-interchangeable characteristics [3].

Etamivan (CAS 304-84-7) Quantitative Differentiation: Comparative Evidence Against Closest Analogs


Etamivan vs. Doxapram: Quantified Convulsant-to-Stimulant Dose Ratio (Safety Margin) in Conscious Animals

Etamivan exhibits a substantially narrower safety margin than doxapram hydrochloride, as demonstrated by direct comparative measurement of convulsant-to-respiratory stimulant dose ratios in conscious animal models. The ratio obtained for ethamivan was notably smaller than that recorded for doxapram hydrochloride across multiple species tested [1]. This indicates that the dose required to produce convulsant effects is closer to the therapeutically effective respiratory stimulant dose for Etamivan than for doxapram. While doxapram demonstrates ratios of 38:1 (cat), 10:1 (rabbit), and 11:1 (rat/mouse), ethamivan and prethcamide yielded corresponding ratios that were 'notably smaller' than these values [1]. This narrower safety window is a critical differentiator for experimental design where adverse event avoidance is paramount [2].

Respiratory stimulant Safety margin Preclinical toxicology Convulsant threshold

Etamivan vs. Doxapram, Nikethamide, and Prethcamide: Class-Level Safety Margin Ranking from Barbiturate-Poisoned Animal Studies

In a comparative evaluation of analeptic agents in barbiturate-poisoned animal models, Etamivan (reported as diethamivan) demonstrated the narrowest margin of safety among compounds tested, while doxapram exhibited the widest margin [1]. The chief toxic manifestation for both bemegride and diethamivan was convulsions, though EEG activation patterns differed: bemegride consistently evoked increased EEG activity, whereas diethamivan did so only during light anesthesia [1]. This study provides class-level ranking evidence that Etamivan occupies the highest-risk position on the safety spectrum relative to doxapram, nikethamide, amiphenazole, and prethcamide, all of which have been largely displaced by doxapram in clinical practice due to this safety differential [2].

Barbiturate overdose Analeptic Comparative efficacy Therapeutic index

Etamivan vs. Doxapram and Prethcamide: Direct Head-to-Head Comparison of Convulsant-to-Stimulant Ratios

A direct comparative study evaluating the relationship between respiratory stimulant and convulsant activities in conscious animals established that corresponding ratios obtained with ethamivan and prethcamide were notably smaller than those recorded with doxapram hydrochloride [1]. The study reported convulsant-to-stimulant ratios for doxapram of 38:1 in cats, 10:1 in rabbits, and 11:1 in both rats and mice [1]. The ratios for ethamivan and prethcamide were characterized as notably smaller than these values, leading the authors to conclude that doxapram hydrochloride may have a greater margin of safety in clinical use than either ethamivan or prethcamide [1]. Additionally, in anesthetized cats, ethamivan at 0.25 mg/kg i.v. increases respiratory rate, an effect blocked by cervical vagotomy; convulsions occur in conscious cats following intravenous infusion of 19.4-25.2 mg/kg [2].

Convulsant activity Respiratory stimulation Analeptic Safety pharmacology

Etamivan: Demonstrated Oral Bioactivity Differentiating from Parenteral-Only Class Members

Etamivan is characterized as an orally active respiratory stimulant, a property not uniformly shared across the R07AB analeptic class . While doxapram requires intravenous administration and has no clinically relevant oral bioavailability, Etamivan has been formulated for both intravenous and oral administration [1]. Historical clinical studies evaluated oral Etamivan in patients with chronic lung disease for its effects on alveolar ventilation, confirming that the compound is systemically active via the enteral route [1][2]. This oral activity enables distinct experimental protocols—including chronic dosing paradigms and non-invasive administration—that are precluded with intravenous-only agents such as doxapram [3].

Oral bioavailability Respiratory stimulant Route of administration Pharmacology

Etamivan: Mechanistic Differentiation via Medullary Center Stimulation and Breathing Depth Preference

Etamivan exerts its respiratory stimulant effects via direct stimulation of the medullary respiratory center, a mechanism that contrasts with peripheral chemoreceptor-mediated agents such as doxapram and almitrine [1]. A distinctive functional consequence of this central mechanism is Etamivan's preferential augmentation of breathing depth (tidal volume) rather than respiratory rate . This mechanistic and physiological differentiation—centrally mediated depth enhancement versus peripherally mediated rate increase—defines distinct experimental utilities. The medullary site of action also implicates potential central nervous system adverse effects, including convulsions at higher doses, which is consistent with the narrow safety margin documented in comparative studies [2].

Medullary respiratory center Breathing pattern Mechanism of action Central nervous system

Etamivan (CAS 304-84-7) Optimal Research and Analytical Application Scenarios Based on Verified Evidence


Scenario 1: Analytical Reference Standard for Legacy Respiratory Stimulant Quantification and Method Validation

Etamivan (analytical standard, ≥98% purity) is procured for the development, validation, and calibration of quantitative analytical methods targeting legacy respiratory stimulants in complex biological or environmental matrices [1]. Applications include HPLC-UV, LC-MS/MS, or GC-MS method development where a certified reference material is required for retention time confirmation, calibration curve construction, and method accuracy/precision assessment. The compound's distinct chromatographic properties—separable via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phase—enable its use as a system suitability standard [2]. This scenario is particularly relevant for forensic toxicology laboratories conducting retrospective analysis of historical poisoning cases or for environmental monitoring studies tracking pharmaceutical residues from discontinued agents.

Scenario 2: Pharmacological Research on Narrow Therapeutic Index CNS Stimulants and Structure-Activity Relationships

Etamivan serves as a critical reference compound in preclinical pharmacology studies investigating the relationship between chemical structure, central nervous system stimulation, and convulsant liability [1]. The compound's well-documented narrow margin of safety—characterized by a convulsant-to-stimulant ratio notably smaller than doxapram—makes it an essential comparator for validating new chemical entities intended to improve the therapeutic index of respiratory stimulants [2]. Research protocols may include in vivo dose-response studies measuring respiratory parameters (tidal volume, minute ventilation) against convulsant endpoints in rodent models, or in vitro electrophysiological investigations of medullary neuron excitability. The compound's oral bioactivity further enables chronic dosing paradigms not feasible with intravenous-only agents [3].

Scenario 3: Comparative Mechanistic Studies of Centrally vs. Peripherally Acting Respiratory Stimulants

Etamivan is employed as a prototypical centrally acting respiratory stimulant in head-to-head mechanistic comparisons against peripheral chemoreceptor agents such as doxapram [1]. The compound's direct medullary site of action and preferential enhancement of breathing depth over rate enable experimental dissection of central versus peripheral contributions to respiratory drive augmentation [2]. Typical research designs include in vivo plethysmography in conscious or anesthetized animal models with selective pharmacological blockade, vagotomy, or carotid body denervation to isolate site-specific effects. These studies are foundational for understanding respiratory control physiology and for evaluating novel agents with mixed or undefined mechanisms of action.

Scenario 4: Historical Dataset Validation and Legacy Drug Repository Analysis

Etamivan is procured for confirmatory analysis and validation of historical clinical and pharmacological datasets pertaining to mid-20th century respiratory stimulant research [1]. Given the compound's discontinuation from clinical use and the obsolescence of its original formulations [2], contemporary procurement of authenticated reference material enables re-analysis of archival samples, verification of literature-reported findings, and assessment of compound stability under long-term storage conditions. This scenario is relevant for pharmacopeial monograph maintenance, academic research into the historical evolution of respiratory pharmacotherapy, and regulatory science investigations concerning withdrawn pharmaceutical agents.

Quote Request

Request a Quote for Etamivan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.